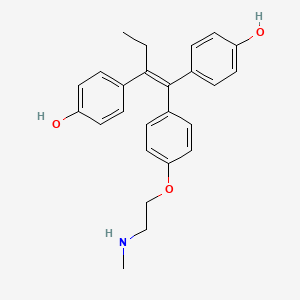

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen

Descripción general

Descripción

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen typically involves the demethylation of Tamoxifen followed by hydroxylation. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions . The hydroxylation step can be achieved using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen often employs continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions, leading to more efficient production .

Análisis De Reacciones Químicas

Types of Reactions

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen undergoes various chemical reactions, including:

Oxidation: Conversion to quinones using oxidizing agents like hydrogen peroxide (H2O2).

Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2)

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, OsO4.

Reduction: NaBH4, LiAlH4.

Substitution: Br2, Cl2.

Major Products

The major products formed from these reactions include various hydroxylated and halogenated derivatives of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen functions primarily as an estrogen receptor modulator, exerting both agonistic and antagonistic effects depending on the target tissue. Its efficacy in breast cancer treatment is well-documented, as it inhibits the proliferation of estrogen-dependent tumors by blocking estrogen receptors.

Clinical Trials and Studies

Recent clinical trials have explored its effectiveness compared to traditional Tamoxifen. For instance, a randomized phase II trial evaluated transdermal 4-hydroxytamoxifen gel (a related compound) against oral Tamoxifen in women with ductal carcinoma in situ (DCIS). Results indicated comparable antiproliferative effects between the two treatments, suggesting that local therapies could be effective alternatives to systemic treatments .

Table 1: Summary of Clinical Findings

Antimicrobial Properties

Emerging research has indicated that tamoxifen derivatives, including this compound, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to >64 μg/mL against MRSA strains, suggesting potential for development into antimicrobial therapies .

Endocrine Disruption Studies

Research has also focused on the effects of this compound on endocrine systems. A study highlighted its ability to alter retromer-dependent endosomal trafficking, which may have implications for understanding how tamoxifen derivatives can affect cellular processes beyond cancer treatment . This aspect is crucial for evaluating potential side effects and therapeutic windows.

Synthesis and Chemical Properties

The synthesis of this compound has been optimized using palladium-catalyzed reactions that favor high selectivity and yield . This efficient synthesis method not only enhances the availability of this compound for research but also minimizes toxic waste production, aligning with green chemistry principles.

Mecanismo De Acción

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen exerts its effects by binding to estrogen receptors (ERα and ERβ), thereby modulating their activity. This binding can either activate or inhibit the transcription of estrogen-responsive genes, depending on the cellular context . The compound also influences various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxytamoxifen: Another active metabolite with potent anti-estrogenic activity.

Endoxifen: A metabolite with similar properties but different pharmacokinetics

Uniqueness

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is unique due to its dual estrogenic and anti-estrogenic properties, which make it a valuable tool for studying estrogen receptor modulation and its effects on various biological processes .

Actividad Biológica

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen, commonly referred to as endoxifen, is a significant metabolite of tamoxifen, an antiestrogen drug widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits unique biological activities that contribute to its therapeutic efficacy and safety profile. This article explores the biological activity of endoxifen, focusing on its pharmacological properties, mechanisms of action, and implications for clinical practice.

- Molecular Formula : C25H27NO3

- Molecular Weight : 389.49 g/mol

- CAS Number : 1217247-19-2

Pharmacological Characterization

Endoxifen is formed through the metabolic conversion of tamoxifen via cytochrome P450 enzymes, predominantly CYP2D6. This process is crucial as it influences the pharmacokinetics and pharmacodynamics of tamoxifen therapy. Studies have shown that endoxifen possesses a binding affinity for estrogen receptors (ERs) comparable to that of 4-hydroxy-tamoxifen, another active metabolite of tamoxifen .

Table 1: Comparison of Binding Affinity and Biological Activity

| Compound | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Endoxifen | Similar to 4-OH-Tam | Antagonist/Agonist activity |

| 4-Hydroxy-Tamoxifen (4-OH-Tam) | High | Potent antagonist |

Endoxifen exhibits both antagonistic and agonistic properties towards estrogen receptors. Its primary mechanism involves inhibition of estrogen-mediated signaling pathways, which is essential for the proliferation of certain breast cancer cells. The balance between these activities can vary based on the cellular context and the presence of other compounds.

- Inhibition of Cell Proliferation : Endoxifen effectively inhibits estrogen-stimulated proliferation in breast cancer cell lines such as MCF-7. It has been shown to downregulate estrogen-responsive genes, contributing to its antitumor effects .

- Impact of CYP2D6 Genotype : The effectiveness of endoxifen is significantly influenced by genetic variations in the CYP2D6 enzyme. Patients with certain CYP2D6 polymorphisms may have reduced conversion rates from tamoxifen to endoxifen, leading to suboptimal therapeutic outcomes .

Clinical Implications

Recent studies have highlighted the importance of monitoring endoxifen levels in patients undergoing tamoxifen therapy. A study indicated that nearly 60% of patients did not achieve therapeutic levels of endoxifen, emphasizing the need for personalized medicine approaches in breast cancer treatment .

Case Study Overview

A notable case study examined a cohort of women receiving tamoxifen therapy and assessed their CYP2D6 genotypes alongside plasma levels of endoxifen. Findings revealed that those with reduced CYP2D6 activity had significantly lower concentrations of endoxifen, correlating with poorer clinical outcomes .

Propiedades

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747670 | |

| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217247-19-2 | |

| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.